3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
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Overview
Description
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound, in particular, has garnered attention due to its potential therapeutic properties and its ability to interact with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine typically involves the reaction of acridine derivatives with diethylaminoethanol under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Etherification: Reaction with diethylaminoethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the amino or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .
Scientific Research Applications
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its DNA-binding properties and potential as an anticancer agent.
Medicine: Explored for its antimicrobial and antiprotozoal activities.
Industry: Utilized in the development of photophysical materials and organoelectronics.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.
Proflavine: Another acridine derivative with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Uniqueness
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is unique due to its specific substitution pattern, which enhances its solubility and DNA-binding affinity compared to other acridine derivatives .
Properties
CAS No. |
87040-72-0 |
---|---|
Molecular Formula |
C25H37N5O2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine |
InChI |
InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3 |
InChI Key |
QWVBCPIXQKIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N |
Origin of Product |
United States |
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